
5-Chloro-2,3,4-trifluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 125°C. This reaction can be enhanced by the addition of a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
化学反应分析
Types of Reactions
5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .
科学研究应用
5-Chloro-2,3,4-trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the production of specialty chemicals, including herbicides and insecticides.
作用机制
The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .
相似化合物的比较
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.
3-Chloro-2,4,5,6-tetrafluoropyridine: A tetrafluorinated pyridine with distinct chemical properties due to the presence of an additional fluorine atom.
Uniqueness
5-Chloro-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring makes it a versatile compound for various chemical transformations and applications .
属性
分子式 |
C5HClF3N |
|---|---|
分子量 |
167.51 g/mol |
IUPAC 名称 |
5-chloro-2,3,4-trifluoropyridine |
InChI |
InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI 键 |
JSFBYKBWRWVALS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


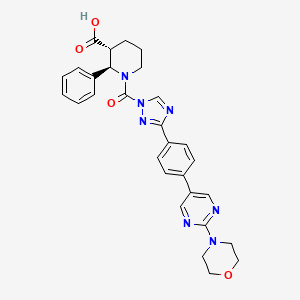
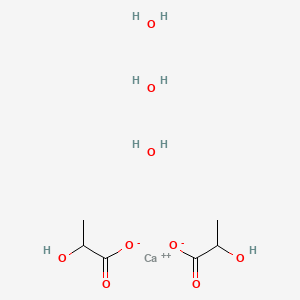
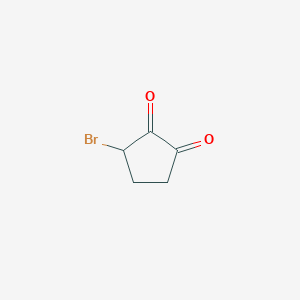
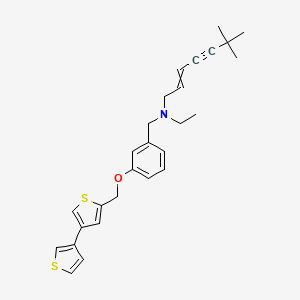
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
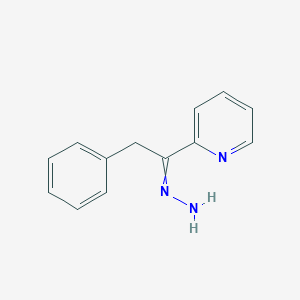
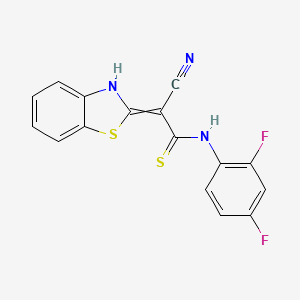
![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)
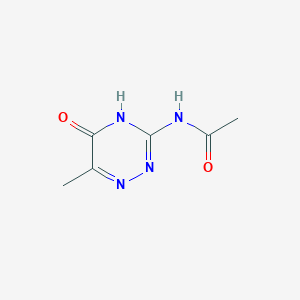
![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
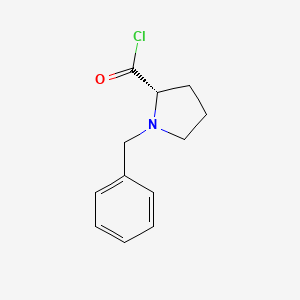
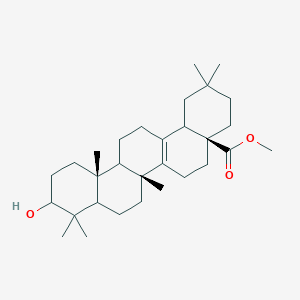
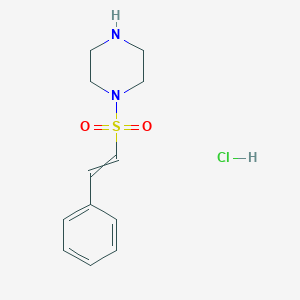
![sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
